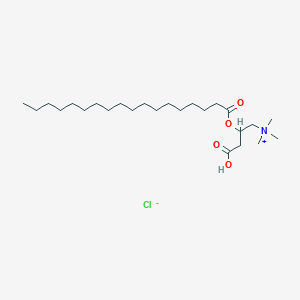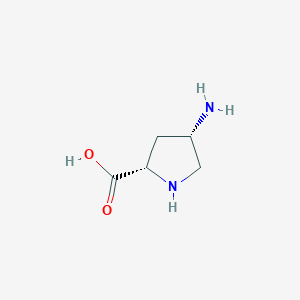
5-Méthylpyridine-2-thiol
Vue d'ensemble
Description
2-Mercapto-5-methylpyridine is an organic compound with the molecular formula C6H7NS. It is a derivative of pyridine, characterized by the presence of a thiol group (-SH) at the second position and a methyl group (-CH3) at the fifth position of the pyridine ring. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications .
Applications De Recherche Scientifique
2-Mercapto-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research for the modification of proteins and peptides.
Medicine: Pyridine derivatives, including 2-Mercapto-5-methylpyridine, are explored for their potential therapeutic properties.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mécanisme D'action
Target of Action
5-Methylpyridine-2-thiol is a chemical compound with the molecular formula C6H7NS
Biochemical Pathways
It’s known to be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Its physical properties, such as melting point (63.43° C), boiling point (195° C at 760 mmHg), and density (1.15 g/mL) have been reported . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-chloropyridine with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with a thiol group .
Another method involves the use of 5-methyl-2-bromopyridine and thiourea, followed by hydrolysis to yield 2-Mercapto-5-methylpyridine. This reaction is usually carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Mercapto-5-methylpyridine often employs continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow system using a stainless steel column packed with Raney nickel and a low boiling point alcohol like 1-propanol can be used to produce 2-methylpyridines, which can then be further functionalized to obtain 2-Mercapto-5-methylpyridine .
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercapto-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition: The thiol group can add to electrophilic double bonds, such as in Michael addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptopyridine: Similar to 2-Mercapto-5-methylpyridine but lacks the methyl group at the fifth position.
5-Methyl-2-pyridinol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
2-Methylpyridine: Lacks the thiol group and has only a methyl group at the second position.
Uniqueness
2-Mercapto-5-methylpyridine is unique due to the presence of both a thiol group and a methyl group on the pyridine ring. This combination imparts distinct chemical reactivity and properties, making it valuable in various chemical and biological applications .
Propriétés
IUPAC Name |
5-methyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXPOCKTZADOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401686 | |
| Record name | 5-methylpyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-58-6 | |
| Record name | 5-Methyl-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyridine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylpyridine-2(1H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Methylpyridine-2-thiol interact with Platinum complexes, and what are the downstream effects?
A1: 5-Methylpyridine-2-thiol acts as a ligand, coordinating with dinuclear Platinum(III) complexes to form stable structures. [] In the presence of tetrathiotungstate anions (WS42-), the reaction with a dinuclear Platinum(III) complex of 5-Methylpyridine-2-thiol forms a tetranuclear Platinum(III) complex bridged by a tetrasulfido (S42-) unit. [] This bridging interaction highlights the ability of 5-Methylpyridine-2-thiol to facilitate the assembly of larger metal complexes. Interestingly, the stability of the resulting tetranuclear complex is solvent-dependent. While it is light-sensitive in chloroform, decomposing into the original dinuclear Platinum complex and elemental sulfur (S8), it exhibits greater stability in acetonitrile. [] This difference in reactivity highlights the influence of the surrounding environment on the stability and reactivity of these metal complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea](/img/structure/B98609.png)




